Fmoc-His(Tos)-OH

Descripción general

Descripción

Synthesis Analysis

The synthesis of Fmoc-His(Tos)-OH and related compounds typically involves multiple steps, focusing on maintaining the integrity of the histidine residue and ensuring efficient coupling and deprotection steps in peptide synthesis. Mergler et al. (2001) discuss the reevaluation of the synthesis and properties of a similar Fmoc-His derivative, emphasizing the importance of minimizing racemization during synthesis (Mergler et al., 2001).

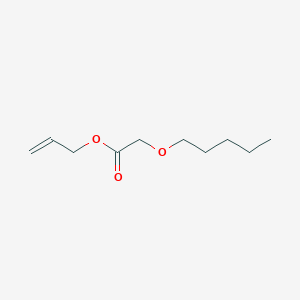

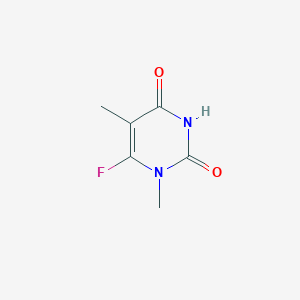

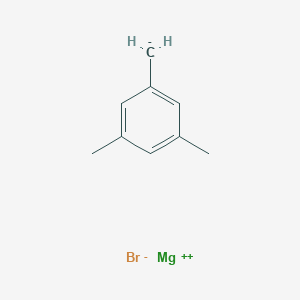

Molecular Structure Analysis

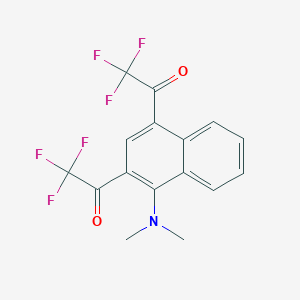

The molecular structure of Fmoc-His(Tos)-OH is characterized by the presence of the Fmoc group, which adds steric bulk and affects the molecule's reactivity and physical properties. The structure is designed to facilitate easy removal of the Fmoc group under mild conditions during peptide synthesis, thereby preserving the integrity of the peptide chain.

Chemical Reactions and Properties

Fmoc-His(Tos)-OH is involved in typical peptide bond-forming reactions during SPPS. The Fmoc group is stable under most conditions used in peptide synthesis but can be selectively removed under specific, mild conditions (usually using piperidine), thus allowing for the sequential addition of amino acids to the growing peptide chain. Zheng et al. (2014) describe the use of Fmoc chemistry in the synthesis of membrane proteins, demonstrating the versatility and effectiveness of Fmoc-protected amino acids in peptide synthesis (Zheng et al., 2014).

Physical Properties Analysis

The physical properties of Fmoc-His(Tos)-OH, like solubility and melting point, are significantly influenced by the Fmoc group. This group increases the overall molecular weight and steric bulk, affecting the solubility in various solvents, which is crucial for its application in SPPS.

Chemical Properties Analysis

Chemically, Fmoc-His(Tos)-OH exhibits properties typical of Fmoc-protected amino acids. Its stability under a range of conditions makes it suitable for SPPS, where it must withstand various solvents and reagents. The specific chemical behavior of the Fmoc group allows for its selective removal without affecting other protecting groups or the peptide backbone.

References

- (Mergler et al., 2001)

- (Zheng et al., 2014)

Aplicaciones Científicas De Investigación

Self-Assembly of Fmoc Protected Aliphatic Amino Acids

- Scientific Field : Physical Chemistry

- Application Summary : Fmoc protected single amino acids, including “Fmoc-His(Tos)-OH”, have been used to facilitate the formation of various structures that serve as bio-organic scaffolds for diverse applications . These structures have unique properties and are used as functional materials .

- Methods of Application : The self-assembly of Fmoc modified aliphatic single amino acids is controlled through solvent variation. The mechanism that allows this control was investigated using coarse-grained molecular dynamics .

- Results or Outcomes : The study demonstrated that Fmoc protected aliphatic single amino acids can form well-defined crystalline structures through uniform parallel Fmoc stacking and the optimization of ion concentrations . These amino acids are novel scaffolds for the design of distinct micro/nanostructures through a bottom-up approach that can be tuned by control of the environmental parameters .

Fabrication of Functional Materials

- Scientific Field : Material Science

- Application Summary : Fmoc-modified amino acids and short peptides, including “Fmoc-His(Tos)-OH”, are used as simple bio-inspired building blocks for the fabrication of functional materials . These materials have potential applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety which can promote the association of building blocks .

- Methods of Application : The fabrication of functional materials involves the self-organization of Fmoc-modified individual amino acids, di- and tripeptides, and tetra- and pentapeptides .

- Results or Outcomes : The self-organization of these functional molecules leads to the development of materials with properties related to cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties .

Peptide Synthesis

- Scientific Field : Biochemistry

- Application Summary : Fmoc-modified amino acids, including “Fmoc-His(Tos)-OH”, are widely used in peptide synthesis . The Fmoc group serves as a temporary protecting group for the amino function, which is removed at each step of the synthesis .

- Methods of Application : The Fmoc group is a base labile group, which means it can be removed under basic conditions . This property is exploited in the synthetic Fmoc methodology, where all amino acid derivatives used during the synthesis have the Fmoc group .

- Results or Outcomes : The use of Fmoc-modified amino acids in peptide synthesis has greatly facilitated the production of peptides, which are important in various fields, including drug discovery, chemical biology, and materials science .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-(4-methylphenyl)sulfonylimidazol-4-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25N3O6S/c1-18-10-12-20(13-11-18)38(35,36)31-15-19(29-17-31)14-26(27(32)33)30-28(34)37-16-25-23-8-4-2-6-21(23)22-7-3-5-9-24(22)25/h2-13,15,17,25-26H,14,16H2,1H3,(H,30,34)(H,32,33)/t26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHAKSHNECOECCD-SANMLTNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583802 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-(4-methylbenzene-1-sulfonyl)-L-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

531.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-His(Tos)-OH | |

CAS RN |

112380-10-6 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-(4-methylbenzene-1-sulfonyl)-L-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.